molecular formula C27H25N5O3 B2600359 N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1242910-56-0

N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B2600359
CAS No.: 1242910-56-0
M. Wt: 467.529
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Description

N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a sophisticated chemical entity designed for advanced pharmacological research, particularly in the field of kinase inhibition. This compound features a triazoloquinazolinone core, a privileged scaffold known for its high affinity for adenosine triphosphate (ATP)-binding sites of various kinases. The triazoloquinazoline moiety is a well-documented pharmacophore in the development of potent kinase inhibitors , including those targeting angiogenic and oncogenic pathways. The specific substitution pattern on this core, including the 4-(4-methylbenzyl) group and the N-(3,5-dimethylphenyl)acetamide side chain, is engineered to modulate selectivity and potency against a specific profile of kinase targets. Researchers can utilize this compound as a key chemical probe to investigate intracellular signaling cascades, dysregulation of which is a hallmark of cancer and proliferative diseases . Its mechanism of action is primarily attributed to the competitive inhibition of kinase activity, thereby disrupting downstream phosphorylation events that drive cell cycle progression, growth, and survival. This makes it a valuable tool for in vitro and cell-based studies aimed at deconvoluting complex kinase-driven biological processes and for validating new targets in preclinical drug discovery programs.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-17-8-10-20(11-9-17)15-30-25(34)22-6-4-5-7-23(22)32-26(30)29-31(27(32)35)16-24(33)28-21-13-18(2)12-19(3)14-21/h4-14H,15-16H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLESRYOHJSDLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a synthetic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H25N5O3
  • Molecular Weight : 467.529 g/mol
  • CAS Number : 1242910-56-0
  • IUPAC Name : N-(3,5-dimethylphenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways critical to microbial survival.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans2064 µg/mL

Antioxidant Activity

The compound's antioxidant potential can be inferred from studies on its structural analogs. Compounds with similar dioxo and triazole moieties have demonstrated considerable free radical scavenging abilities in assays such as DPPH and ABTS.

The biological activity of this compound is likely attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases.
  • Membrane Disruption : Potential to disrupt microbial membranes leading to cell lysis.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluating a series of triazole derivatives found that modifications at the phenyl ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methyl groups at the 3 and 5 positions contributed to increased lipophilicity and membrane penetration.
  • Antifungal Properties : Another research project focused on the antifungal activity of similar quinazoline derivatives revealed that substituents on the aromatic rings played a crucial role in enhancing efficacy against Candida species.
  • Cytotoxicity Studies : In vitro cytotoxicity assessments showed that compounds with a similar scaffold exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Triazolo[4,3-a]quinazolin-5-one Family

The triazoloquinazolinone scaffold is a privileged structure in medicinal chemistry. Key analogs and their pharmacological distinctions are outlined below:

Table 1: Structural and Functional Comparison of Triazoloquinazolinone Derivatives
Compound Name/Structure Substituents (R1, R2) Biological Activity Key Findings Reference
Target Compound R1: 4-methylbenzyl; R2: N-(3,5-dimethylphenyl)acetamide Hypothesized H1-antihistaminic Structural similarity to active H1 antagonists; methyl groups may enhance selectivity
4-Benzyl-1-substituted-triazoloquinazolin-5-ones R1: Benzyl; R2: Variable alkyl H1-antihistaminic IC50 values: 0.12–0.45 μM (histamine-induced guinea pig ileum contraction)
4-Phenyl-1-substituted-triazoloquinazolin-5-ones R1: Phenyl; R2: Ethyl/methyl H1-antihistaminic, sedative 89–92% inhibition of histamine release in mast cells; moderate sedation in mice
4-(2,4-Dichlorophenoxy)-triazole derivatives R1: 2,4-dichlorophenoxy Antimicrobial Moderate activity against S. aureus (MIC: 32 μg/mL)
Key Observations:

Substituent Effects on Activity :

  • The 4-methylbenzyl group in the target compound may confer enhanced metabolic stability compared to the 4-benzyl group in , as methyl substituents often reduce oxidative degradation.
  • The N-(3,5-dimethylphenyl)acetamide moiety introduces steric bulk, which could improve receptor selectivity by minimizing off-target interactions, a limitation observed in earlier analogs with smaller R2 groups .

Synthetic Pathways: The target compound’s synthesis likely follows a route similar to Alagarsamy et al.’s methods , involving cyclocondensation of triazole precursors with quinazolinone intermediates. In contrast, emphasizes dichlorophenoxy-triazole synthesis via Schiff base formation, which is less relevant to acetamide derivatives .

Pharmacological Gaps :

  • While Alagarsamy’s analogs demonstrate potent H1-antihistaminic activity (e.g., 0.12 μM IC50), the target compound’s efficacy remains unquantified in available literature. Its structural features suggest comparable or superior potency, but empirical validation is required.

Critical Research Findings and Limitations

  • Contradictions in Substituent Roles : highlights benzyl groups as optimal for H1 antagonism, whereas phenyl groups () exhibit weaker activity. The target compound’s 4-methylbenzyl group may bridge this gap, but direct comparisons are absent .
  • Synthetic Challenges: The acetamide side chain introduces complexity in purification, as noted in similar syntheses , which may limit scalability compared to simpler triazoloquinazolinones.

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